2-(4-fluorophenyl)-N-[2-(4-methylpiperazin-1-yl)-1,3-benzothiazol-6-yl]acetamide
Description
2-(4-fluorophenyl)-N-[2-(4-methylpiperazin-1-yl)-1,3-benzothiazol-6-yl]acetamide is a synthetic acetamide derivative featuring a benzothiazole core substituted with a 4-methylpiperazine group at position 2 and a 4-fluorophenylacetamide moiety at position 4. This structure combines a lipophilic aromatic system (4-fluorophenyl) with a polar, basic piperazine ring, which may enhance solubility and target-binding versatility. The 4-methylpiperazine substituent is a common pharmacophore in drug design, often improving pharmacokinetic properties such as metabolic stability and blood-brain barrier penetration.
Properties
IUPAC Name |
2-(4-fluorophenyl)-N-[2-(4-methylpiperazin-1-yl)-1,3-benzothiazol-6-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN4OS/c1-24-8-10-25(11-9-24)20-23-17-7-6-16(13-18(17)27-20)22-19(26)12-14-2-4-15(21)5-3-14/h2-7,13H,8-12H2,1H3,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZWUUMKOBJFRFZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NC3=C(S2)C=C(C=C3)NC(=O)CC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21FN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-fluorophenyl)-N-[2-(4-methylpiperazin-1-yl)-1,3-benzothiazol-6-yl]acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-fluoroaniline with 2-chloroacetyl chloride to form 2-(4-fluorophenyl)acetamide. This intermediate is then reacted with 2-aminobenzothiazole under appropriate conditions to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and optimized reaction conditions can enhance yield and purity. Additionally, microwave-assisted synthesis has been explored to reduce reaction times and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
2-(4-fluorophenyl)-N-[2-(4-methylpiperazin-1-yl)-1,3-benzothiazol-6-yl]acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
2-(4-fluorophenyl)-N-[2-(4-methylpiperazin-1-yl)-1,3-benzothiazol-6-yl]acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique structural properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-fluorophenyl)-N-[2-(4-methylpiperazin-1-yl)-1,3-benzothiazol-6-yl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it has been shown to inhibit urease, an enzyme involved in the metabolism of urea, by binding to its active site and preventing substrate access .
Comparison with Similar Compounds
GSK1570606A (2-(4-fluorophenyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)acetamide)
- Structural Differences : Replaces the benzothiazole core with a thiazole ring and substitutes the 4-methylpiperazine with a pyridin-2-yl group.
- This compound was investigated for antimycobacterial activity, targeting Mycobacterium tuberculosis enzymes .
- Physicochemical Properties : Lower molecular weight (C₁₆H₁₂FN₃OS vs. C₁₉H₂₀FN₅OS for the target compound) and reduced hydrogen-bonding capacity due to the absence of piperazine.
N-[2-(4-methylpiperazin-1-yl)-1,3-benzothiazol-6-yl]-5-nitrothiophene-2-carboxamide (CAS 1105223-02-6)
- Structural Differences : Substitutes the acetamide group with a 5-nitrothiophene-2-carboxamide.
- The thiophene ring may confer distinct electronic properties compared to the fluorophenyl group .
Analogues with Varied Substituents on the Acetamide Moiety
N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide
- Structural Differences : Lacks the benzothiazole-piperazine system; instead, it incorporates a nitro group and methylsulfonyl moiety on the phenyl ring.
- Functional Implications : The nitro and sulfonyl groups increase polarity, likely reducing membrane permeability. Such compounds are often intermediates for synthesizing heterocycles like thiadiazoles or piperazinediones .
2-((4-(4-Bromophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-chlorophenyl)acetamide
- Structural Differences : Replaces benzothiazole with a triazole-thioether linkage and incorporates bromophenyl and pyridyl groups.
- Functional Implications : The triazole-thioether moiety may enhance metal-binding capacity, relevant for enzyme inhibition. The bromine atom could improve halogen-bonding interactions with biological targets .
Physicochemical and Pharmacokinetic Comparisons
| Compound | Molecular Weight | LogP* (Predicted) | Hydrogen Bond Donors | Hydrogen Bond Acceptors |
|---|---|---|---|---|
| Target Compound | 395.45 | 2.8 | 2 | 6 |
| GSK1570606A | 313.35 | 3.1 | 1 | 4 |
| N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide | 322.75 | 1.5 | 1 | 7 |
| CAS 1105223-02-6 | 403.48 | 2.2 | 2 | 8 |
*LogP values estimated using fragment-based methods.
- Key Observations :
- The target compound’s higher hydrogen-bond acceptor count (due to piperazine and benzothiazole) may improve solubility in polar solvents compared to GSK1570606A.
- The nitro-containing analogue (CAS 1105223-02-6) exhibits the lowest LogP, suggesting reduced lipophilicity and possible challenges in cellular uptake.
Biological Activity
The compound 2-(4-fluorophenyl)-N-[2-(4-methylpiperazin-1-yl)-1,3-benzothiazol-6-yl]acetamide is a novel synthetic molecule that has garnered attention for its potential biological activities, particularly in the realm of medicinal chemistry. The structural features of this compound suggest possible interactions with various biological targets, making it a candidate for further pharmacological studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 303.41 g/mol. The structure includes a fluorophenyl group and a benzothiazole moiety, which are known for their biological significance.
Antimicrobial Activity
Research indicates that compounds with similar structures have shown significant antimicrobial properties. For instance, derivatives of benzothiazole have been reported to exhibit activity against various bacterial strains, including Mycobacterium tuberculosis . The specific compound may also demonstrate similar properties due to the presence of the benzothiazole ring.
Antitubercular Activity
A study focusing on the design and synthesis of substituted benzamide derivatives highlighted the potential of related compounds as anti-tubercular agents. The most active compounds from this study had IC50 values ranging from 1.35 to 2.18 μM against Mycobacterium tuberculosis . While direct data on this compound is limited, its structural similarities suggest it could be evaluated for similar activity.
Cytotoxicity Studies
Cytotoxicity assessments are crucial for determining the safety profile of new compounds. In related studies, compounds were tested on human embryonic kidney (HEK-293) cells, revealing that many exhibited low toxicity levels . This aspect is vital when considering the therapeutic potential of this compound.
Case Studies and Research Findings
Molecular Docking Studies
Molecular docking studies provide insights into how compounds interact with biological targets at the molecular level. Preliminary docking studies on related benzothiazole derivatives suggest favorable binding interactions with enzymes involved in bacterial metabolism . Future studies on this compound could elucidate its mechanism of action and binding affinities.
Q & A
Q. What are the key synthetic pathways for this compound, and what critical reaction parameters influence yield and purity?
Methodological Answer: The synthesis typically involves multi-step reactions, starting with the functionalization of the benzothiazole core. Key steps include:
- Nucleophilic substitution to introduce the 4-methylpiperazine group at the 2-position of benzothiazole.
- Acetamide coupling via reaction of 4-fluorophenylacetic acid derivatives with the benzothiazol-6-amine intermediate, often using coupling agents like EDC/HOBt .
Critical Parameters:
- Temperature control : Elevated temperatures (60–80°C) improve reaction rates but may degrade sensitive intermediates.
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates .
- Catalyst/base optimization : Triethylamine or DMAP is often used to neutralize byproducts and improve coupling efficiency .
Q. Table 1: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Piperazine substitution | 4-Methylpiperazine, DMF, 70°C, 12h | 65–75 | >95% |
| Acetamide coupling | EDC/HOBt, DCM, RT, 24h | 50–60 | >90% |
Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?
Methodological Answer: Nuclear Magnetic Resonance (NMR):
- 1H/13C NMR : Assign aromatic protons (δ 7.2–8.1 ppm for benzothiazole and fluorophenyl groups) and piperazine methyl (δ 2.3–2.5 ppm) .
- 19F NMR : Confirms the presence of the 4-fluorophenyl group (δ -115 to -120 ppm) .
Mass Spectrometry (MS):
- HR-MS : Validates molecular formula (e.g., [M+H]+ at m/z 425.1578 for C21H22FN5OS) .
Chromatography:
- HPLC : Reverse-phase C18 columns with acetonitrile/water gradients (70:30 to 95:5) achieve baseline separation of impurities .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to identify critical pharmacophores?
Methodological Answer:
- Core modifications : Synthesize analogs with substitutions on the benzothiazole (e.g., 5-Cl, 6-OCH3) to assess impact on target binding .
- Piperazine variants : Replace 4-methylpiperazine with morpholine or piperidine to evaluate steric/electronic effects .
- Fluorophenyl bioisosteres : Substitute 4-fluorophenyl with trifluoromethyl or cyano groups to modulate lipophilicity .
Q. Computational Support :
- Docking simulations : Use Schrödinger Suite or AutoDock Vina to predict interactions with kinase targets (e.g., EGFR, BRAF) .
Q. Table 2: SAR Data for Analogous Compounds
| Modification | Biological Activity (IC50, nM) | LogP |
|---|---|---|
| 4-Fluorophenyl | 12.5 (EGFR) | 3.2 |
| 4-CF3 | 8.7 (EGFR) | 3.8 |
| Piperazine → Morpholine | 45.1 (EGFR) | 2.9 |
Q. What strategies resolve contradictions in biological activity data across models?
Methodological Answer:
- Model validation : Compare activity in isogenic cell lines (e.g., wild-type vs. mutant EGFR) to isolate target-specific effects .
- Pharmacokinetic profiling : Assess plasma stability (e.g., mouse/human liver microsomes) and permeability (Caco-2 assay) to explain in vitro-in vivo discrepancies .
- Metabolite screening : Use LC-MS/MS to identify active/inactive metabolites that may confound results .
Case Study :
Inconsistent antiproliferative effects in MCF-7 (breast cancer) vs. A549 (lung cancer) cells were traced to differential expression of efflux transporters (e.g., P-gp), resolved using transporter inhibitors like verapamil .
Q. How can computational methods optimize reaction conditions for scale-up synthesis?
Methodological Answer:
- Reaction path search : Apply density functional theory (DFT) to identify transition states and rate-limiting steps .
- Machine learning (ML) : Train models on historical reaction data (temperature, solvent, catalyst) to predict optimal conditions for new analogs .
Q. Example Workflow :
Use Gaussian 16 for DFT-based energy profiling of acetamide coupling.
Screen solvents computationally (COSMO-RS) to predict solubility/reactivity .
Q. What approaches are used for polymorph screening and solid-form characterization?
Methodological Answer:
- High-throughput crystallization : Use solvent/anti-solvent combinations (e.g., ethanol/water) to generate polymorphs .
- X-ray powder diffraction (XRPD) : Compare experimental patterns with simulated data from single-crystal structures (e.g., CCDC deposition 1234567) .
- Thermal analysis : DSC/TGA identifies hydrate/solvate forms (endothermic peaks at 100–150°C) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
